molecular formula C14H12F2 B1395743 1-(Difluorophenylmethyl)-3-methylbenzene CAS No. 133745-72-9

1-(Difluorophenylmethyl)-3-methylbenzene

Cat. No.: B1395743
CAS No.: 133745-72-9
M. Wt: 218.24 g/mol
InChI Key: ABOHJNVLGXIOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluorophenylmethyl)-3-methylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluorophenylmethyl)-3-methylbenzene typically involves the difluoromethylation of a suitable precursor. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds via the formation of a difluorocarbene intermediate, which then reacts with the aromatic substrate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluorophenylmethyl)-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 3-methylbenzene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel can be employed.

    Substitution: Halogenation reactions using bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are typical.

Major Products:

    Oxidation: Difluoromethyl ketones and carboxylic acids.

    Reduction: 3-Methylbenzene derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(Difluorophenylmethyl)-3-methylbenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(Difluorophenylmethyl)-3-methylbenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Difluorophenylmethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[difluoro(phenyl)methyl]-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c1-11-6-5-9-13(10-11)14(15,16)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHJNVLGXIOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluorophenylmethyl)-3-methylbenzene
Reactant of Route 2
1-(Difluorophenylmethyl)-3-methylbenzene
Reactant of Route 3
1-(Difluorophenylmethyl)-3-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Difluorophenylmethyl)-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Difluorophenylmethyl)-3-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Difluorophenylmethyl)-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.